Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (also known as 1'-Cbz-spiro[indoline-3,4'-piperidine]) is a spirocyclic heterocycle comprising an indoline ring fused via a spiro carbon to a piperidine ring, with the piperidine nitrogen protected as a benzyl carbamate (Cbz). This compound serves as a privileged intermediate for constructing ligands targeting G‑protein coupled receptors (GPCRs), including growth hormone secretagogue (GHS), NK1, melanocortin subtype-4 (MC-4), oxytocin, somatostatin, and tachykinin receptors.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
Cat. No. B12288061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl spiro[indoline-3,4'-piperidine]-1-carboxylate
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C20H22N2O2/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22/h1-9,21H,10-15H2
InChIKeyYJUMROPNGLKOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 167484-18-6): A Protected Spirocyclic Building Block for GPCR-Targeted Drug Discovery


Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (also known as 1'-Cbz-spiro[indoline-3,4'-piperidine]) is a spirocyclic heterocycle comprising an indoline ring fused via a spiro carbon to a piperidine ring, with the piperidine nitrogen protected as a benzyl carbamate (Cbz). This compound serves as a privileged intermediate for constructing ligands targeting G‑protein coupled receptors (GPCRs), including growth hormone secretagogue (GHS), NK1, melanocortin subtype-4 (MC-4), oxytocin, somatostatin, and tachykinin receptors [1]. Commercially available with a purity of >98.0% (GC) and a melting point of 123–127 °C , it is a shelf‑stable, solid reagent designed for two‑point diversity parallel synthesis in medicinal chemistry campaigns.

Why In‑Class Spiro[indoline-3,4'-piperidine] Analogs Cannot Reliably Substitute Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate


Although numerous spiro[indoline-3,4'-piperidine] derivatives exist—differing in N‑protecting groups (e.g., Boc, acetyl, methyl) or aryl substituents—simple substitution is often invalid due to orthogonal reactivity requirements and divergent physicochemical properties. The Cbz group is cleaved by hydrogenolysis, while the Boc group requires acidic conditions; mixing these protecting strategies without quantitative validation risks failed deprotections and low overall yields in multi‑step sequences [1]. Moreover, unprotected or differently protected analogs differ in solid‑state stability, purity profiles, and melting ranges, directly impacting weighing accuracy, solubility, and reproducibility in parallel synthesis . The evidence below demonstrates where the benzyl carbamate derivative provides measurable, decision‑relevant differentiation.

Quantitative Differentiation Evidence for Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate vs. Closest Analogs


N‑Protection Yield: Cbz (85%) vs. Boc (90%) in the Same Synthetic Sequence

In a direct head‑to‑head comparison within a single study, selective protection of the 1′‑N position of spiro[indoline‑3,4′‑piperidine] with Cbz‑Cl (benzyl chloroformate) afforded the target compound 1b in 85% isolated yield, while Boc‑protection (di‑tert‑butyl dicarbonate) gave 1a in 90% isolated yield. Both reactions were run under comparable basic conditions and represent the final step of a five‑step sequence with >50% overall yield from commercial reagents [1].

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Orthogonal Deprotection: Hydrogenolysis (Cbz) vs. Acidolysis (Boc) Enables Sequential Unmasking

The Cbz group on the target compound is quantitatively removable by catalytic hydrogenolysis (H₂, Pd/C, room temperature) without affecting acid‑sensitive functional groups, while the Boc analog requires treatment with TFA or HCl. This orthogonality is explicitly exploited in the synthesis of NPY Y5 receptor antagonists, where the Cbz group is removed by hydrogenolysis in the presence of other reducible functionality [1]. No comparable orthogonal pair exists with the acetyl or methyl derivatives.

Synthetic Methodology Protecting Group Orthogonality Multi‑Step Synthesis

Purity Benchmarking: >98.0% (GC) for Cbz Derivative vs. 95–97% Typical for Boc and Free Amine Analogs

The target compound is available from major suppliers with a guaranteed minimum purity of >98.0% by GC and >97.0% by non‑aqueous titration, with NMR confirmation of structure . In contrast, the Boc analog (1′‑Boc‑spiro[indoline‑3,4′‑piperidine]) is commonly supplied at 97% purity (Amatek Scientific) or 95% (various vendors), and the unprotected free amine (spiro[indoline‑3,4′‑piperidine], CAS 171‑75‑5) is listed at 95% purity with a 2–8 °C storage requirement . The higher and more rigorously certified purity of the Cbz derivative reduces uncertainty in stoichiometric calculations for subsequent reactions.

Analytical Chemistry Quality Control Procurement Specification

Ambient Storage Stability: Cbz Derivative is Room‑Temperature Stable vs. Cold‑Chain Requirement for the Free Amine

The benzyl carbamate derivative is recommended for storage at room temperature (cool and dark place, <15 °C), whereas the unprotected spiro[indoline‑3,4′‑piperidine] free amine (CAS 171‑75‑5) requires storage at 2–8 °C to prevent decomposition . This difference is attributed to the electron‑withdrawing carbamate group reducing the nucleophilicity and oxidative susceptibility of the piperidine nitrogen, a class‑level inference consistent with the general behavior of N‑carbamate‑protected amines vs. free secondary amines.

Compound Management Stability Logistics

Key Intermediate in the Synthesis of the Growth Hormone Secretagogue MK‑677

The Cbz‑protected spiro[indoline‑3,4′‑piperidine] scaffold (compound 1b) is explicitly described as a template for synthesizing GPCR‑targeted compounds, including the orally active growth hormone secretagogue MK‑677 (ibutamoren) [1][2]. The Fischer indole/reduction strategy used to prepare MK‑677 employs a Cbz‑protected spiroindoline intermediate analogous to the target compound, achieving an overall yield of 48% from isonipecotic acid [2]. While Boc‑protected intermediates are also used in MK‑677 routes, the Cbz variant is preferred when subsequent steps involve acidic conditions incompatible with the Boc group.

Drug Discovery GPCR Agonists Process Chemistry

Optimal Procurement and Application Scenarios for Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate


GPCR‑Focused Fragment‑Based Drug Discovery (FBDD) and Parallel Library Synthesis

The spiro[indoline‑3,4′‑piperidine] core is a privileged scaffold for GPCR targets, including melanocortin (MC‑4), NK1, oxytocin, somatostatin, and GHS receptors. Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate, as a selectively protected template, enables two‑point diversity through sequential functionalization of the indoline nitrogen (after Cbz removal) and the piperidine nitrogen (after further manipulation). Its solid, room‑temperature‑stable form with >98% purity makes it ideal for automated parallel synthesis platforms where accurate weighing and long‑term stability are essential.

Multi‑Step Synthesis Requiring Orthogonal Protecting Group Strategies

When a synthetic route contains acid‑labile functionality (e.g., silyl ethers, acetals, Boc‑protected amines on other positions), the Cbz group provides a uniquely orthogonal deprotection handle via neutral hydrogenolysis [1]. This cannot be replicated by the Boc analog (which requires TFA or HCl) or the methyl/acetyl analogs (which are essentially non‑removable). Procurement of the Cbz derivative is therefore mandatory for such sequences.

Process Chemistry and Route Scouting for Spiroindoline‑Based Drug Candidates

The validated use of the Cbz‑protected spiroindoline in the synthesis of MK‑677 [2] provides a robust literature precedent for kilogram‑scale route development. The 85% protection yield, while slightly lower than Boc, is acceptable in the context of the full five‑step sequence (>50% overall yield) and the strategic advantage of orthogonal deprotection. Process chemists can rely on commercially available, high‑purity material with defined melting point and NMR‑confirmed structure to minimize batch‑to‑batch variability.

Analytical Reference Standard and Compound Management Benchmarking

With a narrow melting range (123–127 °C), GC purity exceeding 98%, and non‑aqueous titration data , the benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate serves as an excellent reference standard for calibrating analytical methods (HPLC, LC‑MS, qNMR) used to characterize spiroindoline libraries. Its ambient storage stability simplifies distribution across global research sites compared to cold‑chain‑dependent analogs.

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